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Introduction

7-Methoxy-4-oxo0-1,4-dihydroquinoline-2-carboxylic acid is a heterocyclic organic
compound belonging to the quinolone class. Its core structure, the 4-oxo-1,4-dihydroquinoline
moiety, is a privileged scaffold in medicinal chemistry, forming the basis for numerous
antibacterial agents and other therapeutic compounds.[1][2] The presence of a methoxy group
at the 7-position and a carboxylic acid at the 2-position significantly influences its
physicochemical properties and biological activity, making it a subject of interest for
researchers in drug discovery and organic synthesis. This guide provides a comprehensive
overview of its chemical properties, a plausible synthetic route, and potential applications,
grounded in established scientific principles.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for
its application in research and development. The properties of 7-Methoxy-4-o0xo-1,4-
dihydroquinoline-2-carboxylic acid are summarized in the table below.
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Property Value Source(s)
Molecular Formula C11HoNOa4 [31141[5]
Molecular Weight 219.19 g/mol [3B1141[5]
Exact Mass 219.053162 u [4]
CAS Number 77474-33-0 [3]
Appearance Solid [6]
Density 1.4+0.1 g/cm3 [4]
Boiling Point 407.1+45.0 °C at 760 mmHg [4]
Flash Point 200.0+28.7 °C [4]
LogP 2.54 [4]
Vapor Pressure 0.0£1.0 mmHg at 25°C [4]
Refractive Index 1.611 [4]

Synonyms: 7-methoxy-4-ox0-1,4-dihydro-2-quinolinecarboxylic acid, 4-Hydroxy-7-methoxy-2-
quinolinecarboxylic acid.[6]

Synthesis and Mechanistic Insights

While a specific, detailed synthesis protocol for 7-Methoxy-4-oxo0-1,4-dihydroquinoline-2-
carboxylic acid is not extensively documented in publicly available literature, a plausible and
efficient synthetic route can be devised based on established methodologies for analogous
quinolone structures. The Conrad-Limpach reaction is a classic and reliable method for the
synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-oxo-1,4-
dihydroquinolines.

Proposed Synthetic Workflow: Modified Conrad-
Limpach Synthesis

This proposed synthesis involves a two-step process starting from commercially available 3-
methoxyaniline and diethyl acetylenedicarboxylate.
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Step 1. Michael Addition

The initial step is a Michael addition of 3-methoxyaniline to diethyl acetylenedicarboxylate. The

lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of
the electrophilic carbons of the alkyne, which is activated by the two electron-withdrawing ester
groups. This reaction is typically carried out in a protic solvent like ethanol at room temperature.
The choice of a protic solvent helps in stabilizing the intermediates and facilitating proton

transfers.

Step 2: Thermal Cyclization and Tautomerization

The intermediate enamine from Step 1 undergoes a thermal cyclization. At elevated
temperatures, typically in a high-boiling point solvent like diphenyl ether, the enamine cyclizes
via an intramolecular nucleophilic attack of the benzene ring onto the ester carbonyl group,
followed by the elimination of ethanol. This reaction is a form of electrophilic aromatic
substitution. The resulting 4-hydroxyquinoline ester then undergoes saponification (hydrolysis)
under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield the final
carboxylic acid product. The 4-hydroxyquinoline product exists predominantly as its 4-oxo

tautomer.

Step 1: Michael Addition

Diethyl Acetylenedicarboxylate

Step 2: Cyclization & Hydrolysis

+ Diethyl Acetylenedicarboxylate Thermal Cyclization
(Ethanol, RT) Enamine (High-boiling solvent, Heat) Ethyl 7-methoxy-4-0x0-1,4-
> J dihydroquinoline-2-carboxylate
3-Methoxyaniline

Click to download full resolution via product page
A plausible synthetic workflow for 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

Spectroscopic Characterization

The structural elucidation of 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid would
rely on a combination of spectroscopic techniques.
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e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the quinoline core, a singlet for the methoxy group protons, and signals for the N-
H and carboxylic acid protons. The coupling patterns of the aromatic protons would confirm
the substitution pattern.

e 13C NMR: The carbon NMR spectrum would display signals for all 11 carbon atoms, including
the characteristic carbonyl carbons of the quinolone ring and the carboxylic acid, as well as
the carbon of the methoxy group.

« Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption
bands corresponding to the C=0 stretching vibrations of the ketone and the carboxylic acid,
as well as the O-H and N-H stretching vibrations.

e Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the
compound, with the molecular ion peak [M]+ or protonated molecule [M+H]+ appearing at
m/z 219 or 220, respectively.

Potential Applications and Research Directions

The quinolone scaffold is a cornerstone in the development of antibacterial drugs.[1]
Derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid have been extensively studied for
their antibacterial properties.[7][8] While the primary focus has often been on the 3-carboxylic
acid isomers, other quinolone-related carboxylic acids have also demonstrated significant
biological activities.

Recent studies have highlighted the potential of quinoline derivatives as antiproliferative and
anti-inflammatory agents.[2][9] For instance, certain quinoline carboxylic acids have shown
notable growth inhibition capacities against various cancer cell lines.[9] The structural features
of 7-Methoxy-4-oxo0-1,4-dihydroquinoline-2-carboxylic acid make it an interesting candidate
for screening in these therapeutic areas. The methoxy group at the 7-position can enhance cell
permeability and modulate metabolic stability, potentially improving the pharmacokinetic profile
of the molecule.

Safety and Handling

Based on available safety data, 7-Methoxy-4-oxo0-1,4-dihydroquinoline-2-carboxylic acid is
classified with the following hazard statements:
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e H302: Harmful if swallowed.

e H315: Causes skin irritation.

o H319: Causes serious eye irritation.

e H332: Harmful if inhaled.

o H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn when handling this compound. Work should be conducted in a well-
ventilated area or a fume hood to avoid inhalation of dust. The compound should be stored in a
tightly sealed container in a dry, room-temperature environment.

Conclusion

7-Methoxy-4-oxo0-1,4-dihydroquinoline-2-carboxylic acid, with a molecular weight of 219.19
g/mol , is a quinolone derivative with significant potential for further investigation in medicinal
chemistry and drug development. Its synthesis can be achieved through established chemical
reactions, and its structure possesses key functionalities that are often associated with
biological activity. The insights provided in this guide aim to serve as a valuable resource for
researchers and scientists working with this and related compounds, facilitating further
exploration of its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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